3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Description
3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with iodine at position 3 and a methyl group at position 2. Its molecular formula is reported as C₇H₇IN₃O (calculated molecular weight: 276.05 g/mol), though discrepancies exist in the provided evidence (e.g., a molecular weight of 240.30 g/mol is noted in , likely due to a reporting error). This compound is primarily used in pharmaceutical research, particularly in kinase inhibitor screening and structure-activity relationship (SAR) studies.
These features make it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSROFVYPADMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCNC(=O)C2=C1I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the iodine atom: The iodination can be performed using iodine or iodine-containing reagents in the presence of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can yield azido or cyano derivatives.
Oxidation reactions: Can produce oxidized forms with additional oxygen-containing functional groups.
Reduction reactions: Can result in reduced forms with fewer oxygen-containing functional groups.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. However, the search results do provide some context regarding similar compounds and their potential applications.
Information on this compound
this compound is a chemical compound with the molecular formula C7H8IN3O and a molecular weight of 277.06 g/mol . Synonyms for this compound include 2166945-41-9, 3-Iodo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, and starbld0038663 .
Related Research and Applications
While specific applications for this compound are not available in the search results, there are mentions of related compounds and their applications:
- Pyrazolo[1,5-a]pyrimidines: A family of pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications. Their photophysical properties, combined with biological activities, allow their use as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
- Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one: Second-generation GluN2C/D-selective NMDAR-positive allosteric modulators (PAMs) with a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core have been discovered .
Mechanism of Action
The mechanism of action of 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA: Affecting gene expression and protein synthesis.
Modulating signaling pathways: Influencing cellular communication and response mechanisms.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares 3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one with key analogues:
Key Observations
Core Structure Variations :
- Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., target compound) exhibit a six-membered pyrazine ring fused to pyrazole, whereas pyrazolo[1,5-a]pyrimidin-5-one () contains a pyrimidine core, altering electronic properties and hydrogen-bonding capacity.
Substituent Effects: Iodine vs. Methyl vs. Trifluoromethylphenyl Groups: The methyl group at position 2 (target compound) provides minimal steric hindrance compared to the bulky 3-(trifluoromethyl)phenyl group in , which enhances lipophilicity but may reduce solubility.
Biological Activity
3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer potential, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine family of compounds. Its molecular formula is , and it features a unique fused heterocyclic structure that contributes to its biological activity. The presence of iodine and the pyrazole ring enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that compounds with similar pyrazolo structures exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key apoptotic pathways such as NF-κB and p53 signaling. This suggests a dual mechanism involving both apoptosis and autophagy induction .
- Case Studies : In vitro assays demonstrated that derivatives of pyrazolo compounds exhibited stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Comparative Biological Activity Table
| Compound Name | Structure Type | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Pyrazolo | High | Induces apoptosis via caspase activation |
| Pyrazolo[4,3-e][1,2,4]triazine derivatives | Triazine | Moderate | Apoptosis via NF-κB suppression |
| Sulphonamide derivatives | Sulphonamide | High | Autophagy induction |
Research Findings
- Synthesis Pathways : Various synthetic routes have been developed for producing pyrazolo derivatives with enhanced biological properties. These include reactions involving aminopyrazoles with electrophilic compounds .
- Photophysical Properties : Some derivatives exhibit promising photophysical characteristics that allow them to be used as biomarkers in cellular imaging studies. This versatility opens avenues for their application beyond traditional pharmacology .
- Enzymatic Inhibition : The potential of these compounds as selective protein inhibitors has also been explored. They show promise in modulating enzyme activities relevant to cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
